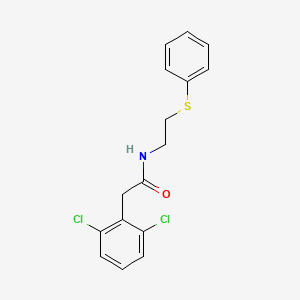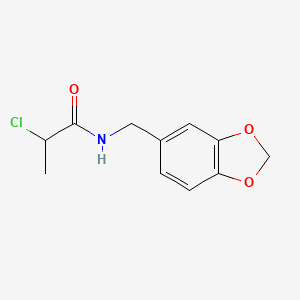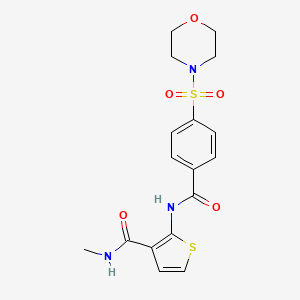
N-methyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxamide, also known as MWT-1, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. MWT-1 works by inhibiting the activity of the DNA polymerase enzyme, which is essential for DNA replication and repair.
Applications De Recherche Scientifique
Cholinesterase Inhibitors and Antioxidants
N-methyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxamide and its derivatives have been explored for their potential as cholinesterase inhibitors, particularly targeting butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) enzymes. These compounds have shown significant inhibition rates, with specific derivatives outperforming in both BChE and AChE inhibition, indicating their potential in treating diseases like Alzheimer's that are associated with cholinesterase activity. Additionally, certain derivatives exhibited notable antioxidant properties, suggesting a broader therapeutic application in combating oxidative stress-related conditions (Kausar et al., 2021).
Anti-Inflammatory and Analgesic Agents
Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These studies have identified compounds with high inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, showcasing their potential as effective anti-inflammatory and analgesic agents. The findings indicate these compounds could be further developed into novel therapies for managing pain and inflammation (Abu‐Hashem et al., 2020).
Antifungal Applications
Research has been conducted on this compound derivatives and their cobalt (III) complexes for antifungal applications. These compounds have been synthesized, characterized, and evaluated against major pathogens responsible for plant diseases, showing promising antifungal activity. This suggests potential agricultural applications in managing fungal infections in crops, thus contributing to better crop protection and yield (Weiqun et al., 2005).
Antitumor Activity
The compound and its derivatives have also been investigated for their antitumor activity. Specific derivatives have demonstrated inhibitory effects on cancer cell proliferation, indicating their potential as a basis for developing new anticancer therapies. These findings open up avenues for further research into the compound's mechanism of action and its efficacy against various cancer cell lines (Ji et al., 2018).
Antiviral Potential
Studies have identified derivatives of this compound as potential inhibitors of hepatitis B virus (HBV), demonstrating nanomolar inhibitory activity in vitro. This highlights the compound's potential in developing new treatments for HBV, addressing a significant need for novel antiviral drugs (Ivachtchenko et al., 2019).
Mécanisme D'action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They have shown a variety of effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiophene derivatives have been shown to interact with a variety of biochemical pathways, leading to their diverse biological effects .
Result of Action
Thiophene derivatives have been shown to have a range of effects at the molecular and cellular level, contributing to their diverse biological activities .
Propriétés
IUPAC Name |
N-methyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S2/c1-18-16(22)14-6-11-26-17(14)19-15(21)12-2-4-13(5-3-12)27(23,24)20-7-9-25-10-8-20/h2-6,11H,7-10H2,1H3,(H,18,22)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKACWLNHYFRLHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl]acetamide](/img/structure/B2845820.png)
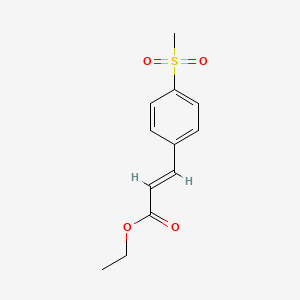
![(E)-ethyl (5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2845822.png)
![Methyl 2-(benzylsulfanyl)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2845823.png)
![3,5-dichloro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2845824.png)

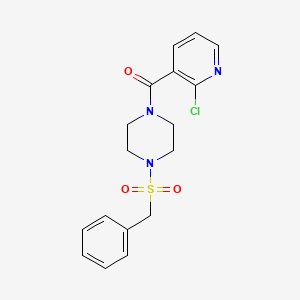
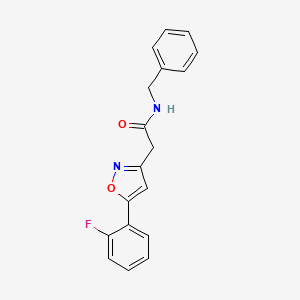
![7-[4-(difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2845834.png)

![2-[(2-Ethenylpyrazol-3-yl)methyl-[(2-methylfuran-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2845837.png)
